![molecular formula C16H16ClN3O2 B3015223 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252851-24-3](/img/structure/B3015223.png)
5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is not specified in the available literature.Scientific Research Applications
Anticonvulsant Properties
Research on similar anticonvulsant compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, has provided insights into the structural and electronic properties of these compounds. X-ray diffraction results suggest critical orientation and marked delocalization in these structures, indicating potential significance in developing anticonvulsant drugs (Georges et al., 1989).
Dopamine D4 Selective Antagonist
The compound 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2, 3-beta-pyridine, a dopamine D4 selective antagonist, has been studied as a potential treatment for schizophrenia. Its metabolism was investigated in various species, revealing N-dealkylation and the formation of a novel mercapturic acid adduct, demonstrating its pharmacological potential (Zhang et al., 2000).
Anticancer Properties
5-(4-Chlorophenyl)-1,3,4-thiadiazole-based compounds, which feature substituted piperazines, have shown high cytotoxicity against cancer cell lines. Their ability to induce apoptotic cell death in cancer cells highlights their potential as anticancer agents (El-Masry et al., 2022).
Structural Studies
Structural studies of related compounds, such as 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, provide insights into the crystal structure and intermolecular interactions, which are essential for understanding the pharmacological properties of these compounds (Miyata et al., 2004).
Carbonylation Reactions
The reaction of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene, catalyzed by rhodium, involves dehydrogenation and carbonylation at a C−H bond. This research indicates potential synthetic applications for creating complex molecules (Ishii et al., 1997).
properties
IUPAC Name |
5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-4-14(5-3-13)19-7-9-20(10-8-19)16(22)12-1-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFPZNLBKUWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)
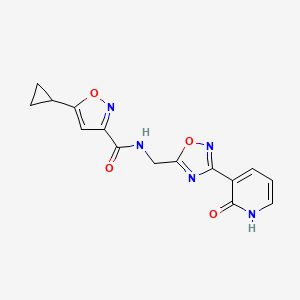

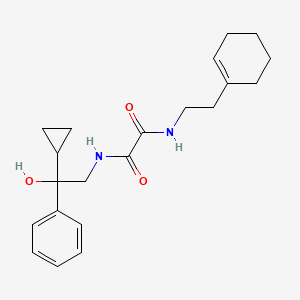
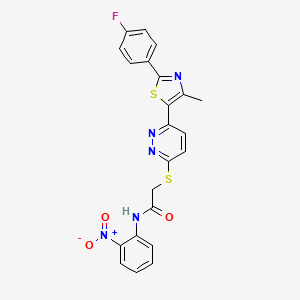
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
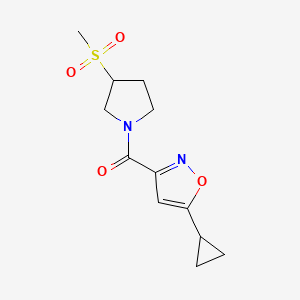
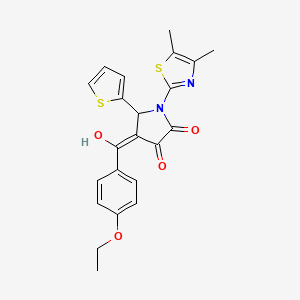
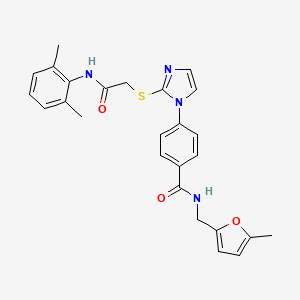
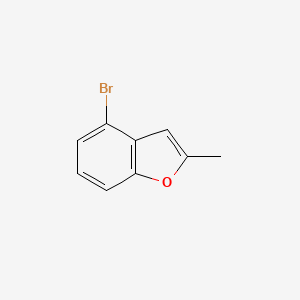
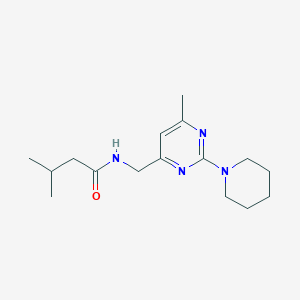
![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)
![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)
